![molecular formula C16H19ClN2O2 B4058706 1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole](/img/structure/B4058706.png)
1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole
Overview
Description
1-[2-(4-chloro-2-methylphenoxy)propanoyl]-3,4,5-trimethyl-1H-pyrazole, also known as CDDO-Im, is a synthetic triterpenoid compound that has gained interest in the scientific community due to its potential therapeutic applications. This compound has been extensively studied for its anti-inflammatory, antioxidant, and anticancer properties.
Scientific Research Applications
Environmental Exposure and Toxicology
Phenoxy Acid Herbicides Exposure : Studies have investigated the environmental exposure to phenoxy acid herbicides, such as MCPA (4-chloro-2-methylphenoxyacetic acid), mecoprop, and dichlorprop among farm workers. These studies focus on understanding the extent of exposure through urinalysis of the herbicides and their metabolites, aiming to evaluate the occupational exposure and its potential health effects (Manninen et al., 1986).
Pyrethroid Metabolites in Urban Populations : Research on the urinary concentrations of pyrethroid metabolites in urban populations has been conducted to assess exposure levels. Such studies are important for understanding the extent of exposure to pyrethroids, a class of insecticides often used as alternatives to organophosphates in residential settings, and their potential health implications (Wielgomas et al., 2013).
Environmental Health and Safety
- Insecticide Use on Commercial Flights : Investigations have been carried out on the exposure of flight attendants to pyrethroid insecticides on commercial flights. These studies measure urinary metabolite levels of pyrethroids to assess the exposure of flight attendants, highlighting the implications of using pyrethroids for disinsection on commercial aircraft (Wei et al., 2012).
properties
IUPAC Name |
2-(4-chloro-2-methylphenoxy)-1-(3,4,5-trimethylpyrazol-1-yl)propan-1-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2/c1-9-8-14(17)6-7-15(9)21-13(5)16(20)19-12(4)10(2)11(3)18-19/h6-8,13H,1-5H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGYDMKCKNFYXGO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OC(C)C(=O)N2C(=C(C(=N2)C)C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.79 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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